molecular formula C16H18F3N5O B3149501 N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide CAS No. 672951-04-1

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide

Cat. No. B3149501
CAS RN: 672951-04-1
M. Wt: 353.34 g/mol
InChI Key: LKWLMPBMQMPAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide is a useful research compound. Its molecular formula is C16H18F3N5O and its molecular weight is 353.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazines, including structures similar to N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide, have shown a wide spectrum of biological activities. They have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These compounds have been recognized for their potent pharmacological activities, making the triazine nucleus a core moiety for the development of future drugs (Verma, Sinha, & Bansal, 2019).

Antibody-Based Methods for Analysis

The application of triazine derivatives extends into environmental and food analysis. Antibody development targeting specific triazine compounds has led to advancements in ELISA and immunosensor techniques. These developments are pivotal for detecting contaminants such as herbicides and pollutants in environmental samples and food products, demonstrating the utility of triazine derivatives in analytical chemistry (Fránek & Hruška, 2018).

Synthesis and Antitumor Activities

Research has highlighted the synthesis and evaluation of triazine derivatives for their antitumor activities. The structural diversity of triazines allows for the development of novel compounds with potential antitumor properties, underscoring the importance of triazine derivatives in the search for new anticancer drugs (Cascioferro et al., 2017).

Environmental Applications

In the context of environmental sustainability, triazine-based frameworks, specifically covalent triazine frameworks (CTFs), have been identified as promising materials for CO2 capture. Their high surface area, permanent porosity, and chemical stability make them excellent candidates for gas separation processes, highlighting the role of triazine derivatives in addressing climate change and energy efficiency challenges (Mukhtar et al., 2020).

Mechanism of Action

Target of Action

The primary target of N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide is phospholipase C (PLC) . PLC is an enzyme that plays a crucial role in cell signaling processes, particularly in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and protein kinase C activation, respectively .

Mode of Action

This compound is known to activate PLC . Activation of PLC leads to the production of IP3 and DAG, which are second messengers involved in transmitting signals from various receptors on the cell surface to the inside of the cell . This results in a cascade of intracellular events, including the release of calcium from intracellular stores .

Biochemical Pathways

The activation of PLC by N’,2,2-trimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide affects the phosphoinositide pathway . This pathway is involved in various cellular processes, including cell growth and differentiation, gene expression, endocytosis, and the control of ion channels . The increase in intracellular calcium levels can also affect various calcium-dependent processes within the cell .

Result of Action

The activation of PLC and the subsequent increase in intracellular calcium levels can have various effects on the cell. For instance, in smooth muscle cells, it may increase the perfusion pressure . Moreover, it has been suggested that this compound can stimulate apoptosis .

properties

IUPAC Name

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-15(2,3)14(25)23-24(4)13-11(16(17,18)19)21-22-12(20-13)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWLMPBMQMPAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116308
Record name 2,2-Dimethylpropanoic acid 2-methyl-2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide

CAS RN

672951-04-1
Record name 2,2-Dimethylpropanoic acid 2-methyl-2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672951-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpropanoic acid 2-methyl-2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide
Reactant of Route 2
Reactant of Route 2
N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide
Reactant of Route 3
N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide
Reactant of Route 4
Reactant of Route 4
N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide
Reactant of Route 6
Reactant of Route 6
N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.